molecular formula C3H5Cl3O2S B2886953 1,3-Dichloropropane-2-sulfonyl chloride CAS No. 36809-65-1

1,3-Dichloropropane-2-sulfonyl chloride

Cat. No.: B2886953
CAS No.: 36809-65-1
M. Wt: 211.48
InChI Key: DGLQTOLSPYYWES-UHFFFAOYSA-N
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Preparation Methods

1,3-Dichloropropane-2-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 1,3-propanediol in the presence of thionyl chloride (SOCl₂) under controlled conditions . The reaction typically proceeds as follows:

[ \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + 3 \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + 2 \text{SO}_2 + 2 \text{HCl} ]

Industrial production methods often involve similar chlorination reactions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1,3-dichloropropane-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Properties

IUPAC Name

1,3-dichloropropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3O2S/c4-1-3(2-5)9(6,7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLQTOLSPYYWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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